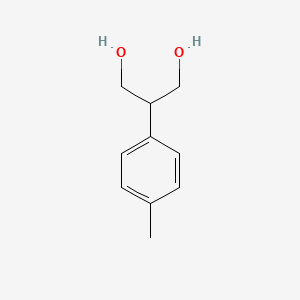
Bicarbamimide, 2-methyl-3-p-tolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicarbamimide, 2-methyl-3-p-tolyl-: is an organic compound with the molecular formula C10-H11-N3-O2 and a molecular weight of 205.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicarbamimide, 2-methyl-3-p-tolyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-p-tolylamine with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of Bicarbamimide, 2-methyl-3-p-tolyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions: Bicarbamimide, 2-methyl-3-p-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: Bicarbamimide, 2-methyl-3-p-tolyl- is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of biochemical assays .
Medicine: It is being investigated for its anticancer and antimicrobial properties .
Industry: In the industrial sector, Bicarbamimide, 2-methyl-3-p-tolyl- is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
作用机制
The mechanism of action of Bicarbamimide, 2-methyl-3-p-tolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways .
相似化合物的比较
- 2-Methyl-3-p-tolyl-propionic acid
- Indole derivatives
- Phenylpropanoic acids
Uniqueness: Bicarbamimide, 2-methyl-3-p-tolyl- is unique due to its specific structural features and reactivity. Unlike other similar compounds, it exhibits distinct chemical properties that make it suitable for specialized applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other compounds .
属性
CAS 编号 |
34873-91-1 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
1-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C10H11N3O2/c1-7-3-5-8(6-4-7)13-10(15)11-9(14)12(13)2/h3-6H,1-2H3,(H,11,14,15) |
InChI 键 |
CWQCZRUTTFRHLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)NC(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
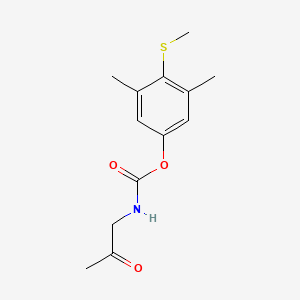
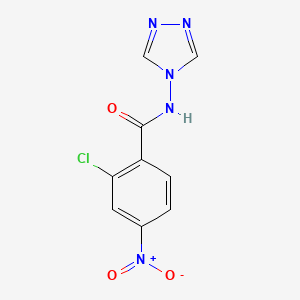
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
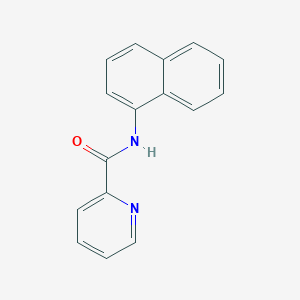
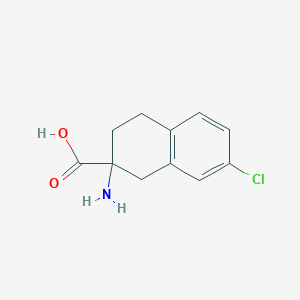
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)


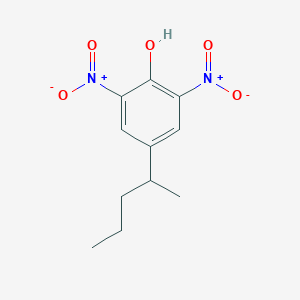
![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
